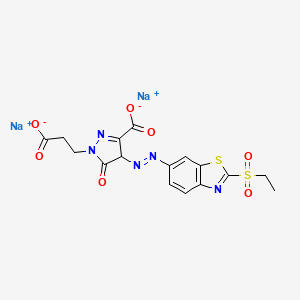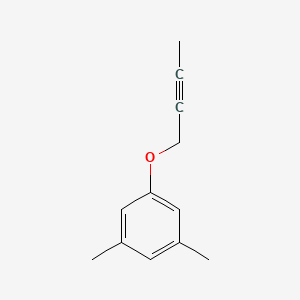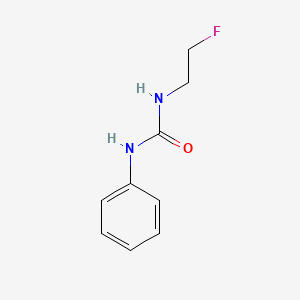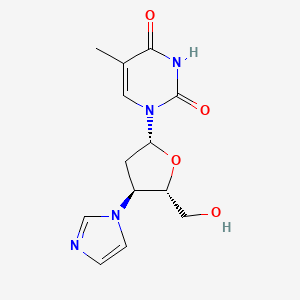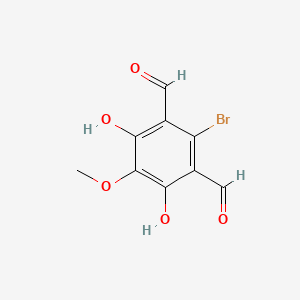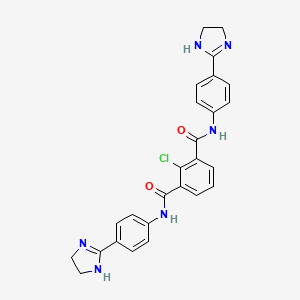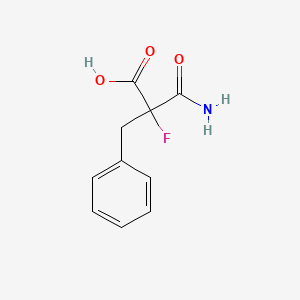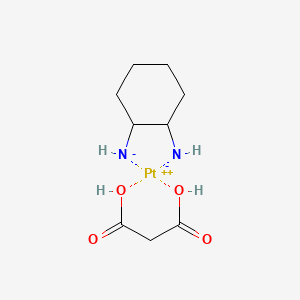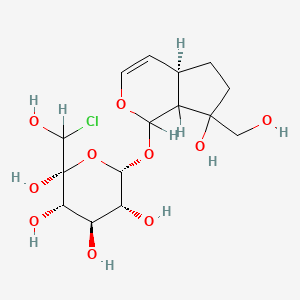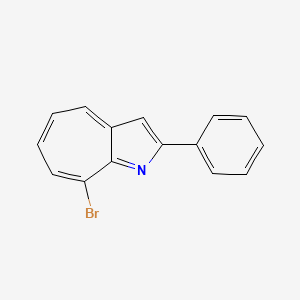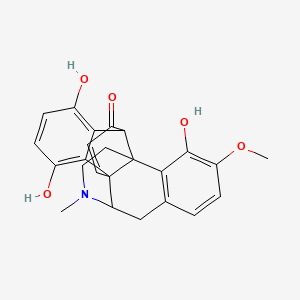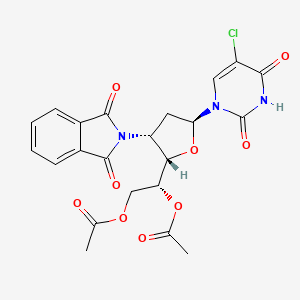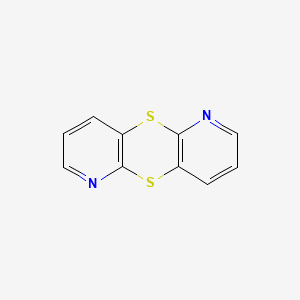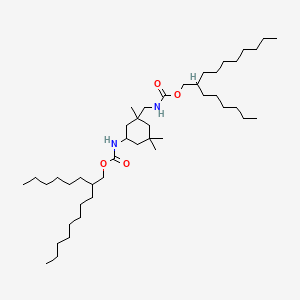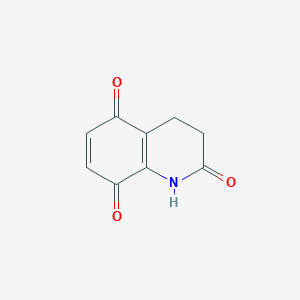
3,4-dihydro-1H-quinoline-2,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 109349 involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves heating the precursors in the presence of a catalyst to facilitate the formation of the quinoline ring. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
NSC 109349 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with various biological activities.
Medicine: Studies have investigated its potential therapeutic effects, including its use in drug development.
Industry: It may be used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of NSC 109349 involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
NSC 109349 can be compared with other quinoline derivatives, such as:
3,4-dihydroquinoline-2,5,8(1H)-trione: Similar in structure but may have different functional groups.
Quinoline: A simpler structure with different chemical properties.
Isoquinoline: Another derivative with a different arrangement of atoms. The uniqueness of NSC 109349 lies in its specific structure and the resulting chemical and biological properties
Properties
CAS No. |
15544-52-2 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3,4-dihydro-1H-quinoline-2,5,8-trione |
InChI |
InChI=1S/C9H7NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h2-3H,1,4H2,(H,10,13) |
InChI Key |
KBQJDQNCORENFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


